Cis-Pinic Acid

Atmospheric Chemistry Environmental Monitoring Aerosol Science

Quantifying biogenic secondary organic aerosol (SOA) requires authentic cis-pinic acid-the non-negotiable analytical standard. Its trans-isomer constitutes <1.3% of total mass, making substitution scientifically invalid. - **Dominant SOA tracer**: Constitutes up to 90.7% of α-pinene SOA mass - **Superior solubility**: Dicarboxylic acid vs. monocarboxylates (e.g., cis-pinonic acid) - **Thermal signature**: Tm 364.32 K, ΔHfus 26.56 kJ·mol⁻¹ for DSC/TGA QC Certified reference material for atmospheric chemistry, aerosol nucleation studies, and multiphase experiments.

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
Cat. No. B12845136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-Pinic Acid
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCC1(C(CC1C(=O)O)CC(=O)O)C
InChIInChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5-,6+/m1/s1
InChIKeyLEVONNIFUFSRKZ-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cis-Pinic Acid Product Overview


Cis-Pinic Acid (IUPAC: (1S,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid) is a chiral C9 dicarboxylic acid belonging to the class of oxygenated monoterpene derivatives . It is a major condensed-phase product of the atmospheric ozonolysis and photooxidation of α- and β-pinene, two of the most abundant biogenic volatile organic compounds (BVOCs) emitted globally [1]. As a key component of secondary organic aerosol (SOA), cis-pinic acid is of critical importance to studies in atmospheric chemistry, climate modeling, and aerosol toxicology, and it serves as a valuable analytical standard for environmental monitoring and mechanistic research [2].

Environmental SOA analytical standard workflow
Chiral cis-configuration attribution studies
Aqueous-phase atmospheric chemistry research
Thermal analysis and purity assessment support

Why Cis-Pinic Acid Cannot Be Substituted


Generic or in-class substitution of cis-pinic acid is scientifically unjustified due to substantial differences in stereochemistry, physicochemical properties, and environmental abundance relative to its closest comparators. The cis-configuration is not merely a stereochemical detail; it is essential for the compound's role as the dominant species in secondary organic aerosol (SOA) formation, representing up to 90.7% of total SOA mass in certain environments, while its trans-isomer accounts for less than 1.3% [1]. Furthermore, as a dicarboxylic acid, cis-pinic acid exhibits significantly higher aqueous solubility than monocarboxylic analogs like cis-pinonic acid, directly impacting its atmospheric multiphase chemistry and its behavior in experimental systems [2]. These quantifiable differences in environmental relevance, thermodynamic properties, and solubility preclude any simple substitution for applications demanding accurate representation of atmospheric processes or precise analytical calibration.

Property
Cis-Pinic Acid (Target)
Substitute Limitation
Stereochemistry
Cis-configuration; dominant SOA species
Trans-isomer accounts for
Acid Functionality
Dicarboxylic acid; higher aqueous solubility
Monocarboxylic analogs show limited solubility
Thermal Profile
Distinct Tm and enthalpy of fusion
Homologs exhibit significantly different thermal signatures

Cis-Pinic Acid Quantitative Evidence


SOA Mass Dominance Over Trans Isomer

In a comprehensive field study of power plant-derived secondary organic aerosol (SOA), cis-pinic acid was identified as the overwhelmingly dominant species, comprising an average of 89.8% and 90.7% of total SOA species mass under two different scenarios at one plant, and 66.4% and 70.9% at a second plant. In stark contrast, its stereoisomer, trans-pinic acid, accounted for only 0.5-1.2% of total SOA mass across all same scenarios [1]. This nearly two-order-of-magnitude difference in real-world abundance makes cis-pinic acid the indispensable analytical standard for quantifying and modeling atmospheric processes involving pinic acid.

SOA Mass Dominance
Head-to-head
75–180× more abundant than trans isomer
cis: 66.4–90.7% of SOA mass; trans: 0.5–1.2%
Supports cis-isomer selection for representative SOA calibration
Field measurements at two power plant sites; reported ng/m³ concentrations
Atmospheric Chemistry Environmental Monitoring Aerosol Science

Thermodynamic Stability vs. Cis-Norpinic Acid

Differential Scanning Calorimetry (DSC) measurements reveal a significant difference in thermal stability between cis-pinic acid and its C8 homolog, cis-norpinic acid. The melting temperature (Tm) for cis-pinic acid is 364.32 K, which is 76.36 K lower than that of cis-norpinic acid (Tm = 440.68 K). Additionally, the enthalpy of fusion (ΔHfus) for cis-pinic acid is 26.56 kJ·mol-1, substantially higher than the 14.75 kJ·mol-1 measured for cis-norpinic acid [1]. These differences highlight distinct intermolecular interactions and crystal lattice energies, critical for applications involving phase-change behavior or thermal processing.

Thermal Stability
Head-to-head
Tm = 364.32 K; ΔHfus = 26.56 kJ·mol⁻¹
vs cis-norpinic acid: Tm 440.68 K; ΔHfus 14.75 kJ·mol⁻¹
Differential thermal profile enables identification and purity review
DSC measurements; reported differences in crystal lattice energies
Physical Chemistry Thermodynamics Material Science

Aqueous Solubility vs. Monocarboxylic Analogs

As a dicarboxylic acid, cis-pinic acid demonstrates markedly superior aqueous solubility compared to monocarboxylic α-pinene oxidation products like cis-pinonic acid and cis-norpinonic acid [1]. While the study does not provide a direct numerical solubility value for cis-pinic acid, it establishes that the intrinsic solubility (S0) of its monocarboxylic analog, cis-pinonic acid, is only 0.043 mmol·dm-3. The class-level conclusion is that the presence of a second carboxylic group in cis-pinic acid confers a significant solubility advantage, which directly influences its participation in aqueous-phase chemistry, such as cloud droplet formation and in-particle reactions within atmospheric aerosols.

Aqueous Solubility
Class-level
Higher solubility than monocarboxylic analogs
cis-pinonic acid S₀ = 0.043 mmol·dm⁻³
Supports aqueous-phase partitioning context in multiphase studies
Class-level inference; direct cis-pinic acid S₀ not reported
Solubility Science Phase Equilibria Environmental Chemistry

Kinetic Advantage in Aerosol Nucleation

The formation of cis-pinic acid from α- and β-pinene ozonolysis proceeds via a unique isomerization mechanism that is stereospecifically enabled by the cis-substitution of the four-membered ring. This configuration enforces steric proximity between the acyl-oxy and aldehyde groups, facilitating a low-energy 1,7 H-atom shift through an unstrained transition state [1]. This mechanistic pathway allows the rapid, first-generation formation of cis-pinic acid, which is proposed to be the 'most likely degradation product leading to the prompt formation of new aerosols by nucleation' [1]. The trans-isomer would not benefit from this same stereochemical facilitation, resulting in a fundamentally different kinetic profile and a significantly lower yield in the atmosphere.

Aerosol Nucleation
Mechanism context
Stereospecific 1,7 H-atom shift pathway
Facilitated by cis-substitution; low-energy transition state
Provides mechanistic basis for rapid first-generation SOA formation
Semi-empirical calculations; field yield validation may be required
Reaction Kinetics Computational Chemistry Aerosol Formation

PPARα Activity Specificity

Cis-pinic acid has been shown to interact with the PPARα receptor, a nuclear transcription factor involved in regulating lipid metabolism and inflammation . This biological activity is specifically reported for the cis-pinic acid isomer, and there is currently no equivalent published evidence for trans-pinic acid or other common α-pinene oxidation products. While quantitative affinity data (e.g., EC50, Ki) are not available in the provided source, the reported interaction establishes a unique biological differentiation for research applications in inflammation and metabolic disease.

PPARα Interaction
Data to verify
Reported PPARα receptor interaction
No quantitative affinity data available
Supports biochemical differentiation in research models
Source-specific review; no equivalent data for trans isomer
Biochemistry Pharmacology Inflammation

Cis-Pinic Acid Application Scenarios


Analytical Standard for α-Pinene SOA

Cis-pinic acid is the non-negotiable analytical standard for quantifying secondary organic aerosol (SOA) mass derived from α-pinene oxidation. Field data confirm that cis-pinic acid constitutes up to 90.7% of total SOA species mass, dwarfing the contribution of its trans-isomer by a factor of up to 180 [1]. Any research program aiming to accurately measure, model, or source-apportion biogenic SOA must calibrate instruments and validate methods using cis-pinic acid to ensure the data is representative of real-world atmospheric chemistry [1].

Aerosol Nucleation Mechanism Studies

For experimental or computational studies focused on the earliest stages of atmospheric aerosol nucleation, cis-pinic acid is the essential target compound. Its formation is specifically enabled by a stereospecific 1,7 H-atom shift that is unique to the cis-configuration, which allows it to be a rapid, first-generation product of α- and β-pinene ozonolysis [2]. This mechanistic pathway is the proposed driver for prompt new particle formation, making cis-pinic acid the primary subject for nucleation studies, while other isomers or analogs would not serve as valid proxies [2].

High Solubility in Aqueous Systems

When designing aqueous-phase experiments—such as in vitro toxicology assays, cloud chamber studies, or investigations of aqueous aerosol processing—cis-pinic acid is the preferred α-pinene acid for its class-leading solubility. As a dicarboxylic acid, it demonstrates significantly better aqueous solubility than its monocarboxylic counterparts, such as cis-pinonic acid (S0 = 0.043 mmol·dm-3) [3]. This property ensures that cis-pinic acid will remain in the aqueous phase at higher concentrations, allowing for the study of multiphase chemistry that is more representative of its behavior in cloud droplets and deliquesced aerosol particles [3].

Thermal Analysis & Purity Assessment

The unique thermal signature of cis-pinic acid—with a melting temperature of 364.32 K and an enthalpy of fusion of 26.56 kJ·mol-1 [3]—makes it readily distinguishable from its homologs like cis-norpinic acid (Tm = 440.68 K, ΔHfus = 14.75 kJ·mol-1). This differentiation is critical for quality control, purity verification of synthesized or isolated material, and any application involving thermal processing, such as in the preparation of standard solutions or for techniques like thermogravimetric analysis (TGA) and DSC [3].

Application
Selection Property
Validation Focus
α-Pinene SOA Quantification
Cis-isomer environmental dominance
SOA mass calibration and source apportionment
Aerosol Nucleation Mechanism
Stereochemical pathway context
New particle formation model validation
Aqueous-Phase Atmospheric Studies
Dicarboxylic acid solubility profile
Cloud droplet and deliquesced aerosol partitioning
Thermal Analysis and Purity Assessment
Distinct thermal signature
DSC/TGA method verification and quality control

Technical Documentation Hub

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22 linked technical documents
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